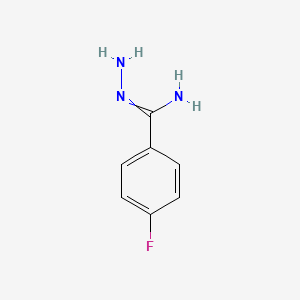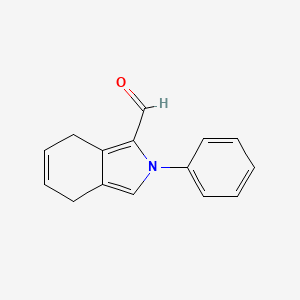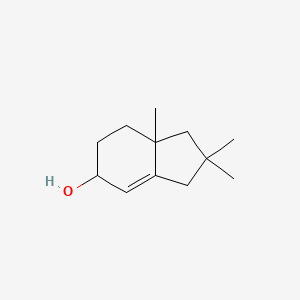![molecular formula C26H30O2Si B14547400 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal CAS No. 62093-01-0](/img/structure/B14547400.png)
3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal is a chemical compound with the molecular formula C11H24O2Si It is characterized by the presence of a dimethyl(triphenylmethyl)silyl group attached to an oxy group, which is further bonded to a 2,2-dimethylpropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal typically involves the protection of hydroxyl groups using silylating agents. One common method is the reaction of 2,2-dimethylpropanal with dimethyl(triphenylmethyl)silyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using appropriate silylating agents and bases. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
Major Products Formed
Oxidation: 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanoic acid.
Reduction: 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal primarily involves its role as a protecting group. The silyl ether group provides steric hindrance and electronic effects that protect the hydroxyl group from undesired reactions. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-{[Tert-Butyldimethylsilyl]oxy}-2,2-dimethylpropanal
- 3-{[Trimethylsilyl]oxy}-2,2-dimethylpropanal
- 3-{[Triisopropylsilyl]oxy}-2,2-dimethylpropanal
Uniqueness
3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal is unique due to the presence of the triphenylmethyl group, which provides additional steric bulk and stability compared to other silyl ethers. This makes it particularly useful in protecting sensitive hydroxyl groups in complex synthetic routes.
Properties
CAS No. |
62093-01-0 |
|---|---|
Molecular Formula |
C26H30O2Si |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C26H30O2Si/c1-25(2,20-27)21-28-29(3,4)26(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-20H,21H2,1-4H3 |
InChI Key |
PTAIUYIFVAGABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-2-[3-(2-methoxyethoxy)propyl]-1,3-dioxolane](/img/structure/B14547319.png)
![5-Nitro-N-{3-[(propan-2-yl)oxy]propyl}pyridine-3-sulfonamide](/img/structure/B14547328.png)
![1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate](/img/structure/B14547334.png)
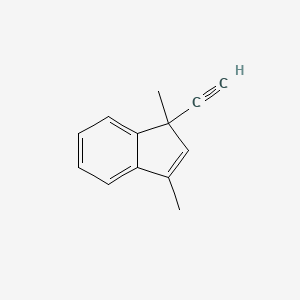
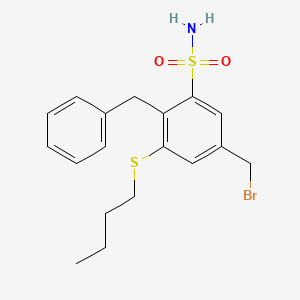
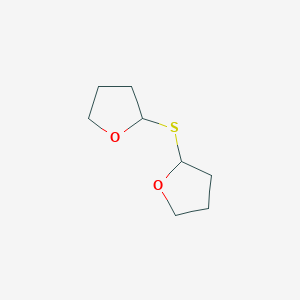
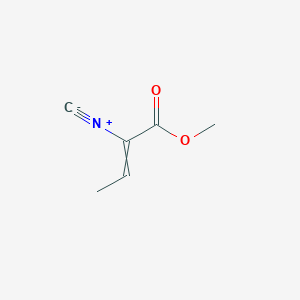
![7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro-](/img/structure/B14547365.png)
